molecular formula C8H10OSi B14714398 Ethoxyphenylsilane

Ethoxyphenylsilane

Cat. No.: B14714398
M. Wt: 150.25 g/mol
InChI Key: QIWUAMJWPMPCRN-UHFFFAOYSA-N
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Description

Ethoxyphenylsilane, also known as phenyltriethoxysilane, is an organosilicon compound with the chemical formula C6H5Si(OC2H5)3. It is a colorless liquid that is used in various chemical applications due to its unique properties. The compound is known for its ability to form strong bonds with both organic and inorganic materials, making it a valuable component in the production of advanced materials and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethoxyphenylsilane can be synthesized through several methods, including the Grignard reaction and the hydrosilylation of phenylacetylene. One common method involves the reaction of phenylmagnesium bromide with tetraethoxysilane in an etheric medium. The reaction proceeds as follows: [ \text{C6H5MgBr} + \text{Si(OC2H5)4} \rightarrow \text{C6H5Si(OC2H5)3} + \text{MgBr(OC2H5)} ]

Industrial Production Methods: In industrial settings, this compound is often produced through the hydrolysis and condensation of phenyltriethoxysilane. This process involves the controlled hydrolysis of phenyltriethoxysilane in the presence of a catalyst, followed by condensation to form the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethoxyphenylsilane undergoes various chemical reactions, including:

    Hydrosilylation: Reaction with alkenes or alkynes in the presence of a catalyst to form organosilicon compounds.

    Oxidation: Reaction with oxidizing agents to form silanols or siloxanes.

    Substitution: Reaction with nucleophiles to replace the ethoxy groups with other functional groups.

Common Reagents and Conditions:

    Hydrosilylation: Catalysts such as platinum or rhodium complexes are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products:

    Hydrosilylation: Formation of organosilicon compounds with various functional groups.

    Oxidation: Formation of silanols or siloxanes.

    Substitution: Formation of substituted phenylsilane derivatives.

Scientific Research Applications

Ethoxyphenylsilane has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of advanced materials, such as siloxane polymers and hybrid organic-inorganic materials.

    Biology: Utilized in the modification of biomolecules for improved stability and functionality.

    Medicine: Employed in drug delivery systems and as a component in biomedical coatings.

    Industry: Used in the production of coatings, adhesives, and sealants due to its strong bonding properties and resistance to environmental degradation.

Mechanism of Action

The mechanism of action of ethoxyphenylsilane involves its ability to form strong covalent bonds with both organic and inorganic substrates. This is primarily due to the presence of the silicon atom, which has a high affinity for oxygen and other electronegative elements. The ethoxy groups can be hydrolyzed to form silanols, which can then condense to form siloxane bonds. This process is facilitated by the presence of catalysts and specific reaction conditions.

Comparison with Similar Compounds

Ethoxyphenylsilane can be compared with other similar compounds, such as:

    Phenylsilane (C6H5SiH3): A simpler organosilicon compound with similar reactivity but lacking the ethoxy groups.

    Diphenylsilane (C6H5)2SiH2: Contains two phenyl groups and exhibits different reactivity and properties.

    Triphenylsilane (C6H5)3SiH: Contains three phenyl groups and is used in different applications due to its unique structure.

Uniqueness: this compound is unique due to the presence of ethoxy groups, which provide additional reactivity and functionality compared to other phenylsilanes. This makes it particularly valuable in applications requiring strong bonding and resistance to environmental degradation.

Properties

Molecular Formula

C8H10OSi

Molecular Weight

150.25 g/mol

InChI

InChI=1S/C8H10OSi/c1-2-9-10-8-6-4-3-5-7-8/h3-7H,2H2,1H3

InChI Key

QIWUAMJWPMPCRN-UHFFFAOYSA-N

Canonical SMILES

CCO[Si]C1=CC=CC=C1

Origin of Product

United States

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